molecular formula C16H14BrN3O5 B11561830 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11561830
M. Wt: 408.20 g/mol
InChI Key: KNSKGFLDGJBXRH-GIJQJNRQSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromo group, a methoxy group, and a nitrophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursor chemicals. One common synthetic route includes the reaction of 2-bromo-4-methoxyphenol with an appropriate acylating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the hydrazide intermediate. Finally, the hydrazide is condensed with 3-nitrobenzaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives and phenolic oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromo and nitro groups enhances its ability to interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrN3O5/c1-24-13-5-6-15(14(17)8-13)25-10-16(21)19-18-9-11-3-2-4-12(7-11)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

KNSKGFLDGJBXRH-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

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